2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2,5-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl, methylphenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to have antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could be influenced by the lipid environment of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or toluene, with catalysts like p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the phenyl and methylphenyl substitutions, resulting in different biological activities.
3-Phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the dimethyl and methylphenyl groups, affecting its chemical reactivity and biological properties.
N-(4-Methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the dimethyl substitution, leading to variations in its pharmacological profile.
Uniqueness
2,5-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-9-11-18(12-10-14)23-19-13-15(2)22-21-20(16(3)24-25(19)21)17-7-5-4-6-8-17/h4-13,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLQOUAFUJGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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